molecular formula C14H11N3 B8805587 3-(pyridin-2-yl)isoquinolin-1-amine CAS No. 37989-04-1

3-(pyridin-2-yl)isoquinolin-1-amine

Cat. No.: B8805587
CAS No.: 37989-04-1
M. Wt: 221.26 g/mol
InChI Key: SZYOCGSGLNKIQO-UHFFFAOYSA-N
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Description

3-(Pyridin-2-yl)isoquinolin-1-amine is a heterocyclic aromatic compound featuring an isoquinoline core substituted with a pyridine ring at the 3-position and an amine group at the 1-position. Its molecular formula is C₁₄H₁₀N₃, with a molecular weight of 220.25 g/mol (CAS No. 37989-04-1) .

Properties

CAS No.

37989-04-1

Molecular Formula

C14H11N3

Molecular Weight

221.26 g/mol

IUPAC Name

3-pyridin-2-ylisoquinolin-1-amine

InChI

InChI=1S/C14H11N3/c15-14-11-6-2-1-5-10(11)9-13(17-14)12-7-3-4-8-16-12/h1-9H,(H2,15,17)

InChI Key

SZYOCGSGLNKIQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=C2N)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(pyridin-2-yl)isoquinolin-1-amine typically involves the reaction of 1,2,4-triazines with aryne intermediates. One efficient method includes the reaction of 5-cyano-3-(2-pyridyl)-1,2,4-triazines with in situ generated arynes in anhydrous toluene at 140°C under an argon atmosphere . This method yields the desired isoquinoline derivative in moderate to high yields.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 3-(pyridin-2-yl)isoquinolin-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyridine and isoquinoline rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include N-oxides, hydrogenated isoquinolines, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

3-(pyridin-2-yl)isoquinolin-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(pyridin-2-yl)isoquinolin-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-(pyridin-2-yl)isoquinolin-1-amine and its analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference(s)
This compound Pyridin-2-yl at C3, NH₂ at C1 C₁₄H₁₀N₃ 220.25 Structural scaffold for drug design
FX-9 (3-(p-Tolyl)isoquinolin-1-amine) p-Tolyl at C3, NH₂ at C1 C₁₆H₁₃N₃ 247.29 Strong anti-proliferative activity in acute lymphoblastic leukemia (ALL) cells; no cytotoxicity to healthy blood cells
N-(3-Chlorophenyl)isoquinolin-1-amine (Compound 21) 3-Chlorophenyl at C1 C₁₅H₁₀ClN₂ 255.10 LCMS RT = 0.787 min; MS (ESI+) m/z = 255.2 [M + H]+
3-(o-Tolyl)isoquinolin-1-amine (Compound 12) o-Tolyl at C3, NH₂ at C1 C₁₆H₁₃N₃ 247.29 Synthesized via cascade dual annulation; structural analog with uncharacterized bioactivity
Isoquinolin-3-amine (Base scaffold) NH₂ at C3 C₉H₈N₂ 144.17 Boiling point: 301.3°C; moderate water solubility (2.57 g/L); used as a precursor for derivatives

Key Observations:

Substituent Effects on Bioactivity :

  • The p-tolyl substituent in FX-9 enhances antiproliferative activity in ALL cells compared to the pyridinyl group in the target compound .
  • Chlorophenyl analogs (e.g., Compound 21) are synthetically accessible but lack reported biological data beyond LCMS characterization .

Synthetic Accessibility: Derivatives like FX-9 and Compound 12 are synthesized via regioselective nucleophilic substitution or annulation reactions, similar to methods used for the target compound (e.g., Buchwald–Hartwig coupling) . The base scaffold (isoquinolin-3-amine) is synthesized via acetylation and hydrolysis under mild conditions (e.g., 60°C in dichloromethane) .

Physicochemical Properties: The pyridinyl group in the target compound may improve solubility compared to phenyl derivatives due to increased polarity.

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